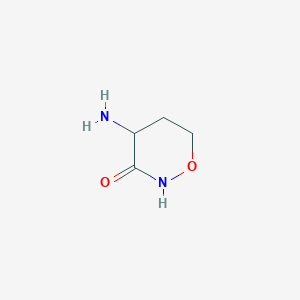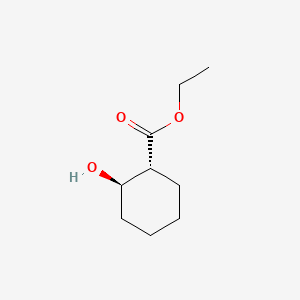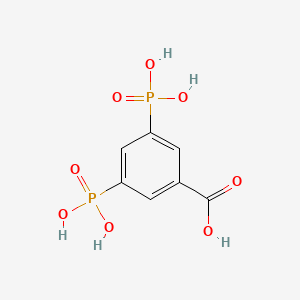
4-AMINO-1,2-OXAZINAN-3-ONE
Descripción general
Descripción
4-Amino-1,2-oxazinan-3-one is a heterocyclic compound that belongs to the class of oxazinanones. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of an amino group at the 4-position and a carbonyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,2-oxazinan-3-one can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is typically catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild, metal-free conditions . Another method involves the use of ethylene carbonate and 3-amino-1-propanol in the presence of triazabicyclodecene (TBD) as a catalyst. This reaction results in the formation of six-membered cyclic carbonates through an intermolecular cyclization reaction .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of eco-friendly catalysts and solvents, such as silica-supported HClO4 and methanol, is preferred to minimize environmental impact . Additionally, one-pot synthesis methods that combine multiple reaction steps into a single process are employed to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1,2-oxazinan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxazinanones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted oxazinanones.
Aplicaciones Científicas De Investigación
4-Amino-1,2-oxazinan-3-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-amino-1,2-oxazinan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its structural features allow it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
4-Amino-1,2-oxazinan-3-one can be compared with other similar compounds, such as:
1,3-Oxazinan-2-ones: These compounds share a similar six-membered ring structure but differ in the position and nature of substituents.
Oxazolidinones: These compounds have a five-membered ring structure and are known for their antibacterial properties.
Piperidines: These compounds have a six-membered ring containing only nitrogen and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-aminooxazinan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-1-2-8-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVDISMUKXOSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC(=O)C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3220103.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220106.png)

![3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220111.png)


![1-{octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one hydrochloride](/img/structure/B3220132.png)
![3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220152.png)


![3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one](/img/structure/B3220164.png)



